8-Hydroxynevirapine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

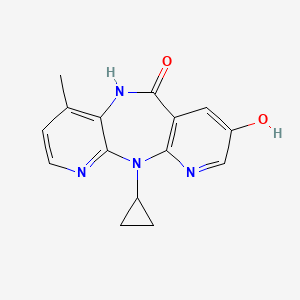

8-Hydroxynevirapine is a tertiary amino compound and an aromatic amine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action

8-Hydroxynevirapine functions as a competitive inhibitor of the HIV reverse transcriptase enzyme. Its binding to the active site prevents viral replication, similar to nevirapine itself. Studies have shown that 8-Hydroxy-NVP exhibits comparable or enhanced inhibitory potency against HIV-1 reverse transcriptase compared to its parent compound, indicating its potential as an alternative therapeutic agent in cases where nevirapine may be less effective due to resistance or side effects .

Metabolic Pathways

The metabolism of nevirapine leads to the formation of several metabolites, including 8-Hydroxy-NVP. The cytochrome P450 enzyme system, particularly CYP2B6 and CYP3A4, is primarily responsible for this metabolic conversion. Research indicates that 8-Hydroxy-NVP may have distinct pharmacokinetic properties that could influence its therapeutic window and safety profile .

Toxicological Implications

Adverse Drug Reactions

One of the critical concerns with nevirapine therapy is the risk of hepatotoxicity and skin reactions. Studies have identified that 8-Hydroxy-NVP may contribute to these adverse effects through mechanisms involving oxidative stress and immune-mediated responses. Understanding the role of this metabolite in adverse drug reactions is crucial for optimizing treatment regimens and minimizing risks for patients .

Drug-Drug Interactions

The formation of 8-Hydroxy-NVP can also impact drug-drug interactions, particularly with other antiretroviral agents. The presence of this metabolite may alter the pharmacokinetics of co-administered drugs, necessitating careful monitoring and dose adjustments in combination therapies .

Case Study 1: Efficacy Assessment

A study evaluated the efficacy of nevirapine and its metabolites, including 8-Hydroxy-NVP, in HIV-positive patients. The results indicated that higher concentrations of 8-Hydroxy-NVP correlated with improved viral load suppression. This finding suggests that monitoring levels of this metabolite could enhance therapeutic outcomes in HIV treatment .

Case Study 2: Toxicity Profile

In a cohort study involving HIV patients receiving nevirapine therapy, researchers assessed the incidence of adverse events associated with elevated levels of 8-Hydroxy-NVP. The study found a significant association between high metabolite levels and increased reports of skin rash and liver enzyme elevations, highlighting the need for personalized medicine approaches in managing nevirapine therapy .

Data Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Efficacy Assessment | Correlation between 8-Hydroxy-NVP levels and viral load suppression |

| Study 2 | Toxicity Profile | Association between high levels of 8-Hydroxy-NVP and adverse skin reactions |

| Study 3 | Drug-Drug Interactions | Impact of 8-Hydroxy-NVP on pharmacokinetics of co-administered antiretrovirals |

Analyse Chemischer Reaktionen

Metabolic Pathways

8-Hydroxynevirapine primarily arises from the metabolic transformation of nevirapine through cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. The metabolic pathway involves several hydroxylation reactions, leading to multiple metabolites, including:

-

2-Hydroxynevirapine

-

3-Hydroxynevirapine

-

12-Hydroxynevirapine

-

4-Carboxynevirapine

Among these, this compound is formed via hydroxylation at the C-8 position of the nevirapine molecule .

Glucuronidation Reaction

One of the primary reactions involving this compound is glucuronidation, which is a significant phase II metabolic reaction. This process involves the conjugation of this compound with glucuronic acid, leading to the formation of This compound O-glucuronide . This reaction is facilitated by UDP-glucuronosyltransferases (UGTs), which enhance the solubility and excretion of the metabolite .

Biochemical Reactions

This compound undergoes further transformations in the body:

Eigenschaften

CAS-Nummer |

254889-32-2 |

|---|---|

Molekularformel |

C₁₅H₁₄N₄O₂ |

Molekulargewicht |

282.3 |

IUPAC-Name |

2-cyclopropyl-13-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H14N4O2/c1-8-4-5-16-14-12(8)18-15(21)11-6-10(20)7-17-13(11)19(14)9-2-3-9/h4-7,9,20H,2-3H2,1H3,(H,18,21) |

SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O)C(=O)N2)C4CC4 |

Synonyme |

11-Cyclopropyl-5,11-dihydro-8-hydroxy-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one_x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.